molecular formula C25H21N3O2S B2970276 N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 325765-95-5

N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B2970276
CAS No.: 325765-95-5
M. Wt: 427.52
InChI Key: RRAOTKFWFYMALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H21N3O2S and its molecular weight is 427.52. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanyl-N-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-2-16-28-24(30)21-10-6-7-11-22(21)27-25(28)31-17-23(29)26-20-14-12-19(13-15-20)18-8-4-3-5-9-18/h2-15H,1,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAOTKFWFYMALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by a biphenyl group and a quinazoline derivative. Its molecular formula is C₃₇H₃₁N₇O₃, with a molecular weight of 621.7 g/mol. The structural features contribute to its biological interactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of quinazoline have shown activity against various cancer cell lines including:

Cell Line IC50 (µM) Reference
Human melanoma (C-32)10
Breast adenocarcinoma (MDA-MB-231)15
Lung adenocarcinoma (A549)12

These studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle regulation and modulation of apoptosis-related proteins such as BCL-2 and BAX.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Enterococcus faecalis64

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations. The study utilized assays such as WST-1 and crystal violet to assess cell viability and proliferation rates .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial potential of the compound against multidrug-resistant strains. The results indicated that it possessed bactericidal activity comparable to standard antibiotics like ciprofloxacin .

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